molecular formula C6H6BrNO B2963482 5-Bromo-2-cyclopropyl-1,3-oxazole CAS No. 1391737-94-2

5-Bromo-2-cyclopropyl-1,3-oxazole

Cat. No.: B2963482
CAS No.: 1391737-94-2
M. Wt: 188.024
InChI Key: DAGPJXRFHGZHPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 2-cyclopropyl-1,3-oxazole using bromine or N-bromosuccinimide as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, azides, and thiols, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-2-cyclopropyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and agrochemicals .

Mechanism of Action

The mechanism by which 5-Bromo-2-cyclopropyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

    2-Cyclopropyl-1,3-oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-2-cyclopropyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

  • **2-Cyclopropyl-1,3-oxazoline

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGPJXRFHGZHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391737-94-2
Record name 5-bromo-2-cyclopropyl-1,3-oxazole
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